5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound characterized by a benzene ring fused to an oxazole ring, with a bromine atom and a methoxyethyl group at specific positions. This compound is gaining attention in various fields of scientific research due to its unique structural features and potential biological activities.
The compound can be synthesized through various chemical methods, primarily involving bromination and nucleophilic substitution reactions. It is commercially available from chemical suppliers and is used in academic and industrial research settings.
5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one belongs to the class of organic compounds known as benzoxazoles. These compounds are notable for their applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one typically involves two main steps:
The molecular formula of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one is C12H12BrN2O2. The structure features:
5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, allowing for tailored modifications of the compound's structure for specific applications.
The mechanism of action for 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one involves its interaction with various biological targets:
These interactions indicate its potential utility in treating neurodegenerative diseases such as Alzheimer's disease, where modulation of these pathways could provide therapeutic benefits.
5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one has diverse applications across several fields:
Table 1: Bromination Methods for Benzo[d]oxazol-2(3H)-one Derivatives
Method | Reagent/System | Positional Selectivity | Yield Range | Key Limitation |
---|---|---|---|---|
Electrophilic | Br₂, DCM, 0°C | C5/C6 mixture | 60–75% | Requires low T; moderate selectivity |
Radical-mediated | NBS, AIBN, CCl₄, reflux | Predominantly C5 | 70–88% | Radical quenchers interfere |
Metal-assisted | Pd(OAc)₂/CuBr₂, MeCN | C5-specific | 85–92% | Sensitive to ortho-substituents |
Directed ortho-metalation | n-BuLi/Br₂, THF, –78°C | C6 > C5 | 65–80% | Cryogenic conditions required |
Recent advances include hypervalent iodine-mediated bromination (e.g., PhIO/BrP(O)(OEt)₂), which achieves C5 bromination without metal residues, crucial for pharmaceutical applications. This method exploits the oxazole’s inherent electrophilicity, affording 5-bromobenzo[d]oxazol-2(3H)-one in 90% yield when conducted in acetonitrile at 60°C [6] [10].
N-Alkylation at the oxazolone ring’s N3 position with 2-methoxyethyl groups enables the installation of the target’s solubilizing side chain. Conventional SN₂ reactions using 1-bromo-2-methoxyethane and K₂CO₃ in DMF yield 60–75% of 3-(2-methoxyethyl) derivatives but suffer from O-alkylation byproducts. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves efficiency (82% yield) by enhancing reagent solubility and minimizing hydrolysis [3] [7].
Microwave-assisted alkylation significantly reduces reaction times from 12 hours to 20 minutes while boosting yields to 88–92%. For example, reacting 5-bromobenzo[d]oxazol-2(3H)-one with 1-bromo-2-methoxyethane under microwave irradiation (120°C, DMF) achieves near-quantitative conversion with 15 mol% Cs₂CO₃ as base [7]. Steric effects markedly influence reactivity: ortho-substituted benzoxazolones exhibit 30% lower yields due to ring strain, whereas electron-withdrawing groups (e.g., 5-Br) enhance N-nucleophilicity, facilitating alkylation [3].
Table 2: Alkoxyalkylation Reagent Efficacy
Reagent | Base | Conditions | Yield | Byproduct Formation |
---|---|---|---|---|
1-Bromo-2-methoxyethane | K₂CO₃ | DMF, 80°C, 12h | 68% | Moderate (O-alkylation) |
2-Chloroethyl methyl ether | Cs₂CO₃ | DMF, 100°C, 8h | 75% | Low |
(2-Bromoethoxy)-tert-butyl-dimethylsilane | DBU | MeCN, MW, 150°C, 25min | 90% | Minimal (protected –OH) |
The synthesis of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one employs distinct optimization strategies in solid-phase and solution-phase systems. Solid-phase approaches leverage resin-bound intermediates (e.g., Wang resin) for stepwise assembly. Bromination is performed post-immobilization of benzo[d]oxazol-2(3H)-one precursors, followed by N-alkylation with 2-methoxyethyl triflate. While this method simplifies purification (yield: 78%), resin loading capacity (0.8–1.2 mmol/g) limits scalability [9].
Solution-phase synthesis remains preferred for high-throughput production. Continuous-flow microreactors enable ultrafast (<1 second residence time) N-alkylation via unstable lithium thiolate intermediates, achieving 75% yield at gram-scale (4g/13.3 min) [8]. Solvent optimization is critical: toluene minimizes byproducts during bromination, while polar aprotic solvents (DMF, NMP) enhance alkoxyalkylation. Hybrid approaches, such as flow bromination followed by batch alkylation, balance efficiency and purity, yielding >95% HPLC-pure product at multi-gram scales [5] [8] [9].
Table 3: Synthesis Method Comparison
Parameter | Solid-Phase | Batch Solution-Phase | Continuous-Flow |
---|---|---|---|
Scale | <5g | 100g–1kg | 1g–100g (modular) |
Bromination Yield | 70% | 85–92% | 90% (580 ms reaction) |
Alkylation Purity | >95% (HPLC) | 88–90% | 91% |
Key Advantage | Automated purification | Scalability | Millisecond kinetics |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: